molecular formula C11H14O B1337679 1-(2,3-Dimethylphenyl)propan-1-one CAS No. 35028-14-9

1-(2,3-Dimethylphenyl)propan-1-one

Cat. No.: B1337679
CAS No.: 35028-14-9
M. Wt: 162.23 g/mol
InChI Key: KTJWVFYKGHSIAS-UHFFFAOYSA-N
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Description

1-(2,3-Dimethylphenyl)propan-1-one is an organic compound with the molecular formula C11H14O It is a ketone derivative characterized by the presence of a propanone group attached to a dimethyl-substituted phenyl ring

Scientific Research Applications

1-(2,3-Dimethylphenyl)propan-1-one has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research explores its potential as a precursor for drug development, particularly in the synthesis of compounds with analgesic and anti-inflammatory properties.

    Industry: It is utilized in the production of fine chemicals and as a building block for more complex molecules.

Safety and Hazards

The safety information available for “1-(2,3-Dimethylphenyl)propan-1-one” indicates that it has a hazard classification of Acute Tox. 4 Oral . The compound has a GHS07 pictogram, and the signal word is "Warning" . The hazard statement is H302 .

Mechanism of Action

Target of Action

The primary targets of 1-(2,3-Dimethylphenyl)propan-1-one are currently unknown. This compound is a unique chemical that is provided to early discovery researchers

Mode of Action

It is known that benzene derivatives can undergo electrophilic aromatic substitution . This involves the formation of a sigma-bond to the benzene ring, generating a positively charged intermediate, followed by the removal of a proton, yielding a substituted benzene ring .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. As a unique chemical provided to early discovery researchers , its effects are likely to be the subject of future studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,3-Dimethylphenyl)propan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2,3-dimethylbenzene (o-xylene) with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and solvents are optimized to ensure high selectivity and minimal by-products. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity compounds suitable for further applications.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dimethylphenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ketone group can yield secondary alcohols. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation

Major Products Formed:

    Oxidation: Carboxylic acids

    Reduction: Secondary alcohols

    Substitution: Nitro, sulfonyl, and halogenated derivatives

Comparison with Similar Compounds

1-(2,3-Dimethylphenyl)propan-1-one can be compared with other similar compounds, such as:

  • 1-(3,4-Dimethylphenyl)propan-1-one
  • 1-(2,4-Dimethylphenyl)propan-1-one
  • 1-(2,5-Dimethylphenyl)propan-1-one

These compounds share structural similarities but differ in the position of the methyl groups on the phenyl ring. This variation can influence their chemical reactivity, physical properties, and potential applications. For instance, the position of the methyl groups can affect the compound’s ability to undergo specific substitution reactions or its interaction with biological targets.

Properties

IUPAC Name

1-(2,3-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-4-11(12)10-7-5-6-8(2)9(10)3/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTJWVFYKGHSIAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=CC(=C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001295692
Record name 1-(2,3-Dimethylphenyl)-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001295692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35028-14-9
Record name 1-(2,3-Dimethylphenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35028-14-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,3-Dimethylphenyl)-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001295692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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